molecular formula C15H22BF3N2O3 B8269556 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B8269556
M. Wt: 346.16 g/mol
InChI Key: UXBAYYSYWFRUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H22BF3N2O3 and its molecular weight is 346.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrazole ring, followed by the introduction of the tetrahydro-2H-pyran-2-yl and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, and finally the trifluoromethyl group.

Starting Materials
4-chlorobutanal, hydrazine hydrate, ethyl acetoacetate, boron trifluoride diethyl etherate, tetrahydro-2H-pyran, 2,2,6,6-tetramethyl-1,3,2-dioxaborinane, trifluoroacetic acid, sodium hydride, 1,3-dibromopropane

Reaction
Step 1: Condensation of 4-chlorobutanal with hydrazine hydrate to form 4-chlorobut-2-enal hydrazone, Step 2: Cyclization of 4-chlorobut-2-enal hydrazone with ethyl acetoacetate in the presence of boron trifluoride diethyl etherate to form 1-phenyl-3-methyl-5-pyrazolone, Step 3: Protection of the ketone group in 1-phenyl-3-methyl-5-pyrazolone with tetrahydro-2H-pyran in the presence of trifluoroacetic acid to form 1-(Tetrahydro-2H-pyran-2-yl)-3-methyl-5-pyrazolone, Step 4: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to 1-(Tetrahydro-2H-pyran-2-yl)-3-methyl-5-pyrazolone in the presence of sodium hydride and 2,2,6,6-tetramethyl-1,3,2-dioxaborinane to form 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-5-pyrazolone, Step 5: Introduction of the trifluoromethyl group to 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-5-pyrazolone using 1,3-dibromopropane and sodium hydride to form 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

properties

IUPAC Name

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-9-21(11-7-5-6-8-22-11)20-12(10)15(17,18)19/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBAYYSYWFRUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(F)(F)F)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BF3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

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